5-Butylcyclohexane-1,2,3,5-tetrol
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Overview
Description
5-Butylcyclohexane-1,2,3,5-tetrol is an organic compound with the molecular formula C10H20O4. It is a cyclohexane derivative with four hydroxyl groups attached to the 1st, 2nd, 3rd, and 5th carbon atoms, and a butyl group attached to the 5th carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylcyclohexane-1,2,3,5-tetrol typically involves the hydroxylation of butylcyclohexane. One common method is the catalytic hydrogenation of butylcyclohexene followed by hydroxylation using osmium tetroxide (OsO4) and hydrogen peroxide (H2O2) as oxidizing agents. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective formation of the desired tetrol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as the use of water or tert-butanol as solvents, is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Butylcyclohexane-1,2,3,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexane derivatives with fewer hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives with fewer hydroxyl groups
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
5-Butylcyclohexane-1,2,3,5-tetrol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential antimicrobial properties and its role in biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with hydroxylated cyclohexane structures.
Mechanism of Action
The mechanism of action of 5-Butylcyclohexane-1,2,3,5-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the cyclohexane ring can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can also act as a ligand, binding to specific receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2,3,4-tetrol: Similar structure but lacks the butyl group.
Cyclohexane-1,2,3,5-tetrol: Similar structure but lacks the butyl group.
Cyclohexane-1,2,4,5-tetrol: Different hydroxyl group arrangement.
Uniqueness
5-Butylcyclohexane-1,2,3,5-tetrol is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to other cyclohexane tetrols.
Properties
CAS No. |
205245-82-5 |
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Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
5-butylcyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C10H20O4/c1-2-3-4-10(14)5-7(11)9(13)8(12)6-10/h7-9,11-14H,2-6H2,1H3 |
InChI Key |
AQMAVSQMURUBIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC(C(C(C1)O)O)O)O |
Origin of Product |
United States |
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